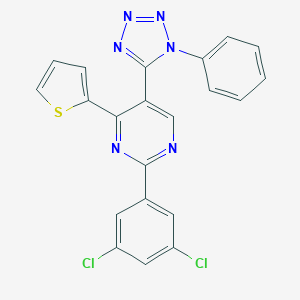
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine, commonly known as DCTP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
DCTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. DCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCTP has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of DCTP is not fully understood. However, it has been proposed that DCTP exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing G1-phase cell cycle arrest. DCTP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. The antimicrobial activity of DCTP is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
DCTP has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on normal cells, making it a potential candidate for cancer therapy. DCTP has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, DCTP has been found to have a broad spectrum of antimicrobial activity, making it a potential treatment for bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
DCTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in vitro and in vivo. However, DCTP has some limitations. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of DCTP is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on DCTP. One potential direction is to further investigate its anti-cancer properties and optimize its use as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of DCTP and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of DCTP involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, DCTP. The synthesis of DCTP has been optimized to improve yield and purity, and it is now a well-established method in the literature.
Propriétés
Nom du produit |
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine |
|---|---|
Formule moléculaire |
C21H12Cl2N6S |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H12Cl2N6S/c22-14-9-13(10-15(23)11-14)20-24-12-17(19(25-20)18-7-4-8-30-18)21-26-27-28-29(21)16-5-2-1-3-6-16/h1-12H |
Clé InChI |
RCYVXYSVSSMCSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)


![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)


![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)